2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate
Overview
Description
2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is a chemical compound with the molecular formula C13H7F3INO2 and a molecular weight of 393.1 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyridine ring and a trifluoromethyl group attached to a benzenecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate typically involves the esterification of 2-iodo-3-pyridinol with 3-(trifluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the iodine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridinyl benzenecarboxylates with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives such as pyridinyl benzenecarboxylate oxides.
Reduction Reactions: Products include reduced derivatives such as deiodinated pyridinyl benzenecarboxylates.
Scientific Research Applications
2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological activities and pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-pyridinyl benzoate: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzenecarboxylate derivatives: Compounds with similar trifluoromethyl groups but different substituents on the pyridine ring.
Uniqueness
2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the combination of the iodine atom and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This combination enhances its utility in various scientific research applications, making it a valuable compound for studies in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(2-iodopyridin-3-yl) 3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3INO2/c14-13(15,16)9-4-1-3-8(7-9)12(19)20-10-5-2-6-18-11(10)17/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJAHJRUSPPSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=C(N=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246796 | |
Record name | 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246022-00-4 | |
Record name | 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246022-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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